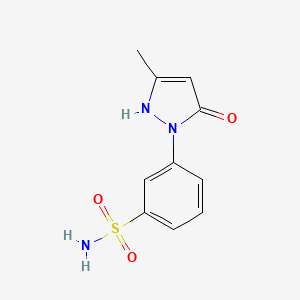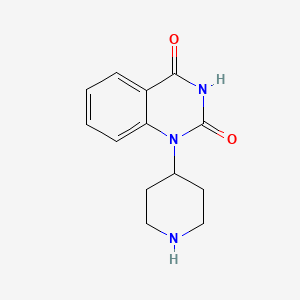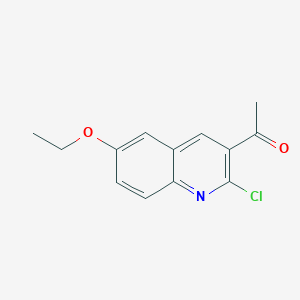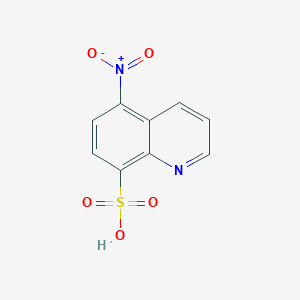![molecular formula C12H17ClO3 B11864111 1-[4-(3-Chloropropoxy)-3-methoxyphenyl]ethanol](/img/structure/B11864111.png)
1-[4-(3-Chloropropoxy)-3-methoxyphenyl]ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-(3-Chloropropoxy)-3-méthoxyphényl]éthanol est un composé organique de formule moléculaire C12H17ClO3. Il s'agit d'un dérivé du phénol, caractérisé par un groupe chloropropoxy et un groupe méthoxy liés au cycle aromatique.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du 1-[4-(3-Chloropropoxy)-3-méthoxyphényl]éthanol implique généralement la réaction du 3-méthoxyphénol avec le chlorure de 3-chloropropyle en présence d'une base telle que le carbonate de potassium. La réaction se déroule par une substitution nucléophile, où le groupe hydroxyle du phénol attaque l'atome de carbone du chlorure de 3-chloropropyle, conduisant à la formation du groupe chloropropoxy. La réaction est généralement réalisée dans un solvant organique tel que l'acétone ou le diméthylformamide (DMF) à des températures élevées.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires mais à plus grande échelle. Les conditions réactionnelles sont optimisées pour assurer un rendement et une pureté élevés. Des réacteurs à écoulement continu et des systèmes automatisés peuvent être utilisés pour améliorer l'efficacité et la capacité de production.
Analyse Des Réactions Chimiques
Types de réactions
Le 1-[4-(3-Chloropropoxy)-3-méthoxyphényl]éthanol peut subir diverses réactions chimiques, notamment :
Oxydation : Le groupe hydroxyle peut être oxydé pour former une cétone ou un aldéhyde.
Réduction : Le composé peut être réduit pour former l'alcane correspondant.
Substitution : Le groupe chloropropoxy peut être substitué par d'autres nucléophiles.
Réactifs et conditions courantes
Oxydation : Les oxydants courants incluent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).
Réduction : Les agents réducteurs tels que l'hydrure de lithium et d'aluminium (LiAlH4) ou le borohydrure de sodium (NaBH4) sont généralement utilisés.
Substitution : Des nucléophiles comme l'azoture de sodium (NaN3) ou le thiocyanate de potassium (KSCN) peuvent être utilisés pour des réactions de substitution.
Principaux produits formés
Oxydation : Formation de 1-[4-(3-Chloropropoxy)-3-méthoxyphényl]éthanone.
Réduction : Formation de 1-[4-(3-Chloropropoxy)-3-méthoxyphényl]éthane.
Substitution : Formation de divers dérivés substitués selon le nucléophile utilisé.
Applications de recherche scientifique
Le 1-[4-(3-Chloropropoxy)-3-méthoxyphényl]éthanol a plusieurs applications de recherche scientifique :
Chimie : Utilisé comme intermédiaire dans la synthèse de molécules organiques plus complexes.
Biologie : Étudié pour son activité biologique potentielle et ses interactions avec les biomolécules.
Médecine : Enquête sur ses propriétés thérapeutiques potentielles, y compris les effets anti-inflammatoires et antimicrobiens.
Industrie : Utilisé dans la production de produits chimiques et de matériaux spécialisés.
Mécanisme d'action
Le mécanisme d'action du 1-[4-(3-Chloropropoxy)-3-méthoxyphényl]éthanol implique son interaction avec des cibles moléculaires spécifiques. Le composé peut se lier à des enzymes ou des récepteurs, modulant leur activité. Les voies et les cibles exactes dépendent de l'application et du contexte d'utilisation spécifiques. Par exemple, dans les applications médicales, il peut inhiber certaines enzymes impliquées dans l'inflammation ou la croissance microbienne.
Applications De Recherche Scientifique
1-[4-(3-Chloropropoxy)-3-methoxyphenyl]ethanol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-[4-(3-Chloropropoxy)-3-methoxyphenyl]ethanol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in medicinal applications, it may inhibit certain enzymes involved in inflammation or microbial growth.
Comparaison Avec Des Composés Similaires
Composés similaires
1-[4-(3-Chloropropoxy)-3-méthoxyphényl]éthanone : Structure similaire mais avec un groupe cétone au lieu d'un groupe hydroxyle.
1-[4-(3-Chloropropoxy)-3-méthoxyphényl]éthane : Structure similaire mais totalement réduite.
1-[4-(3-Chloropropoxy)-3-méthoxyphényl]propane : Structure similaire avec une chaîne carbonée étendue.
Unicité
Le 1-[4-(3-Chloropropoxy)-3-méthoxyphényl]éthanol est unique en raison de la présence à la fois d'un groupe chloropropoxy et d'un groupe méthoxy sur le cycle aromatique, ainsi que d'un groupe hydroxyle. Cette combinaison de groupes fonctionnels confère des propriétés chimiques et biologiques distinctes, ce qui le rend précieux pour diverses applications.
Propriétés
Formule moléculaire |
C12H17ClO3 |
|---|---|
Poids moléculaire |
244.71 g/mol |
Nom IUPAC |
1-[4-(3-chloropropoxy)-3-methoxyphenyl]ethanol |
InChI |
InChI=1S/C12H17ClO3/c1-9(14)10-4-5-11(12(8-10)15-2)16-7-3-6-13/h4-5,8-9,14H,3,6-7H2,1-2H3 |
Clé InChI |
JNVBTJUMYCTBBN-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC(=C(C=C1)OCCCCl)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



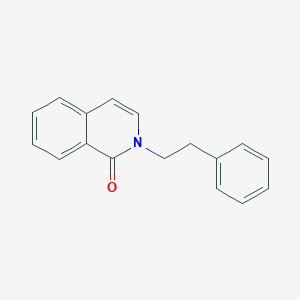

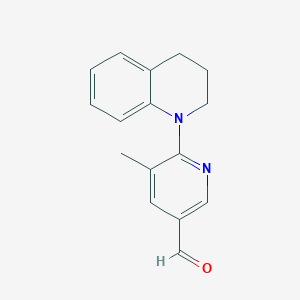

![(7-Methoxy-2-(trifluoromethyl)pyrazolo[1,5-A]pyridin-4-YL)methanamine](/img/structure/B11864069.png)


